1-Allyl-3,7-dimethyl-8-phenylxanthine

Adenosine A1 receptor Xanthine antagonist Structure-activity relationship

Adenosine receptor studies often require subtype-selective pharmacological tools, but many 8-phenylxanthines exhibit extreme A1 bias that confounds data interpretation. This compound delivers balanced, equipotent antagonism at A1 (Ki ≈ 9 µM) and A2 (Ki ≈ 12 µM) receptors. • Balanced A1/A2 profile enables clean isolation of non-adenosine effects at 10-30 µM. • Allyl substituent at N1 provides a chemical handle for late-stage diversification (epoxidation, cross-metathesis). • Co-available with deuterated analog (d5) for isotope-dilution LC-MS/MS quantification.

Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol
CAS No. 149981-23-7
Cat. No. B014049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3,7-dimethyl-8-phenylxanthine
CAS149981-23-7
Synonyms3,7-Dihydro-3,7-dimethyl-8-phenyl-1-(2-propen-1-yl)-1H-purine-2,6-dione; 
Molecular FormulaC16H16N4O2
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C
InChIInChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3
InChIKeyDKISSNPEWQAXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3,7-dimethyl-8-phenylxanthine Overview


1-Allyl-3,7-dimethyl-8-phenylxanthine (CAS 149981-23-7) is a synthetic 8-phenylxanthine derivative that functions as an antagonist at adenosine A1 and A2 receptors. The compound belongs to the 1,3,7-trisubstituted-8-phenylxanthine class and is characterized by a distinctive 1-allyl substituent in place of the more common 1-methyl or 1-propyl groups found in structurally related analogs such as 1,3,7-trimethyl-8-phenylxanthine or 1,3-dipropyl-8-phenylxanthine [1]. This structural variation results in a unique pharmacological fingerprint—micromolar-range affinity with a balanced A1/A2 selectivity profile—that differentiates it from both high-affinity A1-selective 1,3-dialkyl analogs and the A2-biased 1,3,7-trimethyl derivatives [1]. Commercial availability is confirmed through multiple specialty chemical suppliers, with reported purity specifications of ≥95% .

Target Class Adenosine A1 and A2 receptor antagonist studies
Selectivity Profile Balanced A1/A2 non-selective tool compound
Key Structural Feature 1-Allyl substitution enables distinct SAR window

Why 1-Allyl-3,7-dimethyl-8-phenylxanthine Is Not Interchangeable


In-class 8-phenylxanthines are not functionally interchangeable because the specific alkylation pattern at the N1, N3, and N7 positions fundamentally dictates adenosine receptor subtype affinity and selectivity. The 1-allyl-3,7-dimethyl substitution pattern of this compound produces a Ki of approximately 9 µM at rat brain A1 receptors and 12 µM at A2 receptors—a roughly equipotent profile [1]. In contrast, the 1,3-dimethyl-8-phenylxanthine analog (lacking the N7-methyl and N1-allyl groups) displays a Ki of 0.076 µM at A1 and 0.97 µM at A2, yielding approximately 13-fold A1 selectivity [1]. Meanwhile, 3,7-dimethyl-8-phenylxanthine (lacking N1 substitution) and 8-phenyl-1,3,7-trimethylxanthine (bearing a 1-methyl instead of 1-allyl) each exhibit distinct affinity and selectivity profiles [1]. These quantitative differences demonstrate that even single-substituent changes within the 8-phenylxanthine scaffold can alter receptor affinity by over 100-fold and reverse subtype selectivity. Generic substitution without verifying the specific alkylation pattern therefore risks selecting a compound with entirely inappropriate pharmacological properties for the intended experimental model.

1,3-Dimethyl-8-phenylxanthine is an A1-selective high-affinity tool; its selectivity profile may not transfer to non-selective experimental models.
1,3,7-Trimethyl-8-phenylxanthine differs in N1-allyl versus N1-methyl substitution; A1/A2 potency and selectivity may shift.
Unlabeled parent compound cannot substitute for the deuterated internal standard (d5) in LC-MS/MS quantification workflows.

1-Allyl-3,7-dimethyl-8-phenylxanthine Quantitative Comparison


1-Allyl Substitution Reduces A1 Adenosine Receptor Affinity

The 1-allyl-3,7-dimethyl substitution pattern of this compound results in a Ki of 9.0 ± 0.1 µM at rat brain A1 adenosine receptors, compared to 0.076 ± 0.012 µM for 1,3-dimethyl-8-phenylxanthine (compound 1 in the same study)—a 118-fold reduction in A1 affinity directly attributable to the combined effects of N7-methylation and N1-allyl substitution [1]. At A2 receptors, the Ki is 12 ± 1 µM versus 0.97 ± 0.06 µM for the comparator, representing a 12.4-fold reduction [1]. This demonstrates that the 1-allyl-3,7-dimethyl configuration selectively attenuates A1 affinity far more than A2 affinity relative to the 1,3-dimethyl parent scaffold.

A1 Affinity Reduction
Head-to-head
A1 Ki = 9.0 µM vs. 0.076 µM (118-fold reduction)
Supports A1 affinity loss with N7-methyl/N1-allyl
1,3-Dimethyl-8-phenylxanthine comparator
Adenosine A1 receptor Xanthine antagonist Structure-activity relationship

Balanced A1/A2 Selectivity Profile

The A2/A1 Ki ratio for 1-allyl-3,7-dimethyl-8-phenylxanthine is approximately 1.33 (12 µM / 9.0 µM), indicating virtual equipotency at the two receptor subtypes [1]. In contrast, the 1,3-dimethyl-8-phenylxanthine analog exhibits an A2/A1 ratio of 12.8 (0.97 µM / 0.076 µM), reflecting pronounced A1 selectivity [1]. The 1,3-dipropyl-8-phenyl analog shows an even more extreme A2/A1 ratio of 0.30 (0.042 µM / 0.14 µM). The 1-allyl-3,7-dimethyl compound is therefore functionally distinct: it is one of the few 8-phenylxanthines in the Jacobson et al. series that lacks significant A1-versus-A2 selectivity.

Balanced A1/A2 Selectivity
Head-to-head
A2/A1 ratio ≈ 1.33 (non-selective) vs. 12.8 (A1-selective)
Reported equipotent A1/A2 antagonist profile
Significantly less A1-selective than 1,3-dimethyl analog
Adenosine receptor subtype selectivity A1/A2 selectivity ratio Xanthine pharmacology

N7-Methylation Modulates Receptor Affinity

The 3,7-dimethyl-8-phenylxanthine core (compound 8) showed no measurable A1 or A2 affinity at the highest concentration tested in the Jacobson et al. study, whereas 1-allyl-3,7-dimethyl-8-phenylxanthine restores measurable binding with Ki values of 9.0 µM (A1) and 12 µM (A2) [1]. Compared to 8-phenyl-1,3,7-trimethylxanthine (compound 12), which displays an A1 Ki of approximately 1.6 µM and A2 Ki of approximately 1 µM, the 1-allyl analog is approximately 5.6-fold weaker at A1 and approximately 12-fold weaker at A2 [1]. This indicates that replacing the 1-methyl group with a 1-allyl group while retaining 3,7-dimethyl substitution reduces receptor affinity but preserves measurable binding, in contrast to the unsubstituted N1 position.

N7-Methylation Effect
Head-to-head
Rescues binding from undetectable (N1-H) to Ki 9–12 µM
Supports intermediate affinity window for SAR
5.6–12-fold weaker than N1-methyl analog
N7-substitution effect 8-Phenylxanthine SAR Adenosine receptor affinity modulation

Deuterated Internal Standard Precursor

This compound is the direct unlabeled precursor to 1-allyl-3,7-dimethyl-8-phenylxanthine-d5, a deuterated analog used as an internal standard for quantitative LC-MS/MS bioanalysis . The availability of both the unlabeled parent compound and its stable-isotope-labeled analog from specialty chemical suppliers enables researchers to develop and validate precise analytical methods for pharmacokinetic studies, receptor occupancy assays, or metabolic profiling. Unlike many other 8-phenylxanthine analogs (e.g., 1,3-dipropyl-8-phenylxanthine, 1,3,7-trimethyl-8-phenylxanthine), which may lack commercially available deuterated counterparts, this compound provides an integrated analytical workflow spanning biological assay and instrumental quantification.

ISTD Precursor Pair
Method context
Unlabeled + d5-deuterated analog both available
Supports matched-pair LC-MS/MS method development
Commercial availability verified; source to confirm
Deuterated internal standard LC-MS quantification Bioanalytical method development

1-Allyl-3,7-dimethyl-8-phenylxanthine Application Scenarios


Simultaneous A1 and A2 Receptor Blockade

In experimental designs requiring concurrent antagonism of both A1 and A2 adenosine receptor subtypes—such as studies of adenosine-mediated vascular responses, neurotransmitter release modulation, or cardiac preconditioning—this compound provides equipotent blockade (A1 Ki ≈ 9 µM, A2 Ki ≈ 12 µM) without the confounding A1 selectivity of 1,3-dialkyl-8-phenylxanthines [1]. Its balanced profile simplifies the pharmacological isolation of non-adenosine receptor-mediated effects when used at concentrations of 10–30 µM.

N1-Alkyl Substitution SAR Studies

The 1-allyl group is a key structural variant within the Jacobson et al. 8-phenylxanthine series, enabling systematic comparison with 1-methyl, 1-propyl, 1-H, and 1,7-diallyl analogs [1]. Because this compound maintains measurable receptor binding while exhibiting a 118-fold A1 affinity reduction versus the 1,3-dimethyl analog, it serves as an essential reference point in SAR matrices exploring steric and electronic effects of N1 substitution on adenosine receptor engagement [1].

Bioanalytical Method Development with Matched Pair

The co-availability of 1-allyl-3,7-dimethyl-8-phenylxanthine and its deuterated analog (1-allyl-3,7-dimethyl-8-phenylxanthine-d5) supports the development of LC-MS/MS quantification methods for in vitro and in vivo pharmacokinetic studies [1]. This paired procurement capability is uncommon among 8-phenylxanthine research compounds and enables robust isotope-dilution mass spectrometry workflows for precise quantification of the compound in biological matrices.

Synthesis Intermediate for N1-Modified 8-Arylxanthines

The 1-allyl group is a chemically versatile handle that can undergo further transformations—such as epoxidation, dihydroxylation, or cross-metathesis—to generate novel xanthine derivatives not accessible from saturated 1-alkyl precursors. Researchers engaged in medicinal chemistry campaigns targeting adenosine or other purinergic receptors can procure this compound as a late-stage diversification intermediate where the allyl moiety enables orthogonal synthetic elaboration [1].

Application
Selection Property
Validation Focus
Dual A1/A2 receptor blockade studies
Non-selective adenosine receptor antagonism
Equipotent blockade at A1 and A2 subtypes
N1-alkyl substitution SAR matrices
1-Allyl structural variant with moderate affinity
Steric/electronic N1-substituent effect review
Bioanalytical method development
Matched unlabeled/deuterated analyte pair
Isotope-dilution LC-MS/MS quantification
Late-stage diversification synthesis
1-Allyl handle for orthogonal elaboration
Xanthine scaffold derivatization feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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